

Aumolertinib's Preclinical Efficacy in Brain Metastases: A Technical Guide

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Compound of Interest

Compound Name: Aumolertinib

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This technical guide provides a comprehensive overview of the preclinical efficacy of **aumolertinib**, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in models of brain metastases originating from non-small cell lung cancer (NSCLC). **Aumolertinib** has demonstrated significant promise in penetrating the blood-brain barrier and exerting potent anti-tumor effects intracranially, offering a potential therapeutic advancement for patients with EGFR-mutant NSCLC who have developed or are at risk of developing central nervous system (CNS) metastases.^{[1][2][3]}

Core Findings at a Glance

Aumolertinib effectively crosses the blood-brain barrier and exhibits robust anti-tumor activity in preclinical models of EGFR-mutant NSCLC brain metastases.^{[1][2][3][4]} Pharmacokinetic studies have confirmed its favorable distribution to the CNS.^{[1][2][3][4]} In vivo studies have demonstrated significant tumor growth inhibition, prolonged survival, and reduced cell proliferation in brain lesions following **aumolertinib** treatment.^[4] Furthermore, **aumolertinib** has shown efficacy in combination with ionizing radiation, suggesting potential synergistic effects in treating brain metastases.^[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of **aumolertinib** in brain metastasis models.

Table 1: In Vivo Efficacy of **Aumolertinib** in PC9-LUC Brain Metastasis Model

Treatment Group	Dosage (mg/kg, Qd)	Tumor Bioluminescence	Change in Body Weight	Overall Survival	Ki-67 Expression in Brain Tissue
Vehicle Control	-	High	Stable	Shortest	High
Aumolertinib	10	Significantly Reduced	Stable	Significantly Prolonged	Reduced
Aumolertinib	25	Significantly Reduced	Stable	Significantly Prolonged	Reduced
Osimertinib	10	Reduced	Stable	Prolonged	Reduced
Osimertinib	25	Reduced	Stable	Prolonged	Reduced

*Data presented as mean \pm SEM (n=5/group).
*p < 0.01 vs. vehicle control.[\[4\]](#)

Table 2: Blood-Brain Barrier Penetration of **Aumolertinib** and its Metabolite

Compound	Apparent Permeability Coefficient (Papp) in vitro	Brain-to-Plasma Concentration Ratio in vivo	Substrate of ABCB1/BCRP Efflux Transporters
Aumolertinib	High	> 7-fold higher in brain	Low affinity
HAS-719 (metabolite)	Low	Low	Not specified

In vitro model used
ABCB1-MDCK and
BCRP-MDCK
monolayer cells.[1][3]
Preclinical in vivo
studies in rats
reported brain
concentrations at least
sevenfold higher than
in plasma.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vivo Brain Metastasis Model

- Cell Line: PC9-LUC, a human NSCLC cell line with an EGFR exon 19 deletion, engineered to express luciferase for bioluminescence imaging.
- Animal Model: BALB/c nude mice.
- Procedure:
 - PC9-LUC cells were injected into the left ventricle of the mice to establish the brain metastasis model.[4]
 - Two weeks post-injection, successful model establishment was confirmed via bioluminescence imaging.

- Mice were randomized into treatment groups (n=5/group): vehicle control, **aumolertinib** (10 mg/kg and 25 mg/kg), and osimertinib (10 mg/kg and 25 mg/kg).
- Treatments were administered orally once daily (Qd).
- Tumor progression was monitored by measuring bioluminescence.
- Body weight was recorded to assess toxicity.
- Overall survival was monitored.
- At the end of the study, brain tissues were collected for hematoxylin-eosin (H&E) staining and immunohistochemical (IHC) analysis of the proliferation marker Ki-67.[4]

In Vitro Blood-Brain Barrier Model

- Cell Lines: ABCB1-MDCK and BCRP-MDCK monolayer cells, which are Madin-Darby Canine Kidney cells overexpressing the human efflux transporters ABCB1 (P-glycoprotein) and BCRP, respectively. These cell lines are used to model the blood-brain barrier.
- Procedure:
 - The effects of transport time and drug concentration on the apparent permeability coefficient (Papp) of **aumolertinib** and its active metabolite, HAS-719, were investigated.
 - The bidirectional transmembrane transport characteristics of **aumolertinib** were studied to determine if it is a substrate of ABCB1 and BCRP.[1]

Pharmacokinetic Studies

- Animal Model: Mice with established brain metastases.
- Procedure:
 - **Aumolertinib** was administered to the mice.
 - At various time points, brain tissue and plasma samples were collected.

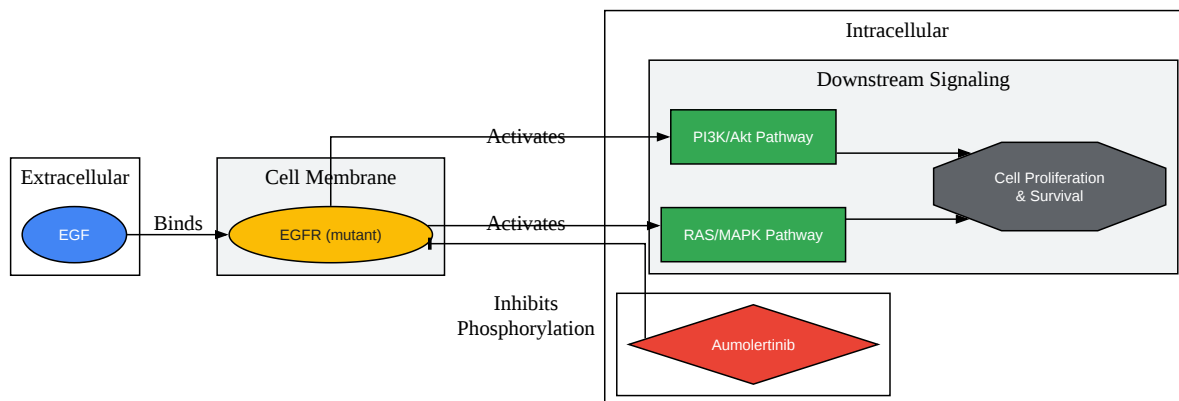
- The concentrations of **aumolertinib** and its metabolite HAS-719 in the brain and plasma were determined using liquid chromatography-mass spectrometry (LC-MS).[4]

Combination Therapy with Ionizing Radiation (IR)

- Cell Lines: PC-9 and NCI-H1975 human NSCLC cell lines.
- In Vivo Model: Xenograft model of NSCLC brain metastases in BALB/c nude mice.
- Procedure:
 - The anti-tumor effects of **aumolertinib** combined with IR were assessed in the xenograft model.
 - The concentrations of **aumolertinib** in brain tissue and blood were measured using LC-MS.
 - In vitro assays were conducted on PC-9 and NCI-H1975 cells to evaluate the effects of the combination treatment on:
 - Cell proliferation (CCK-8 assay)
 - Cell survival (colony formation assay)
 - Apoptosis and cell cycle distribution (flow cytometry)
 - DNA damage (immunofluorescence staining)
 - Expression levels of relevant proteins (western blotting).[5]

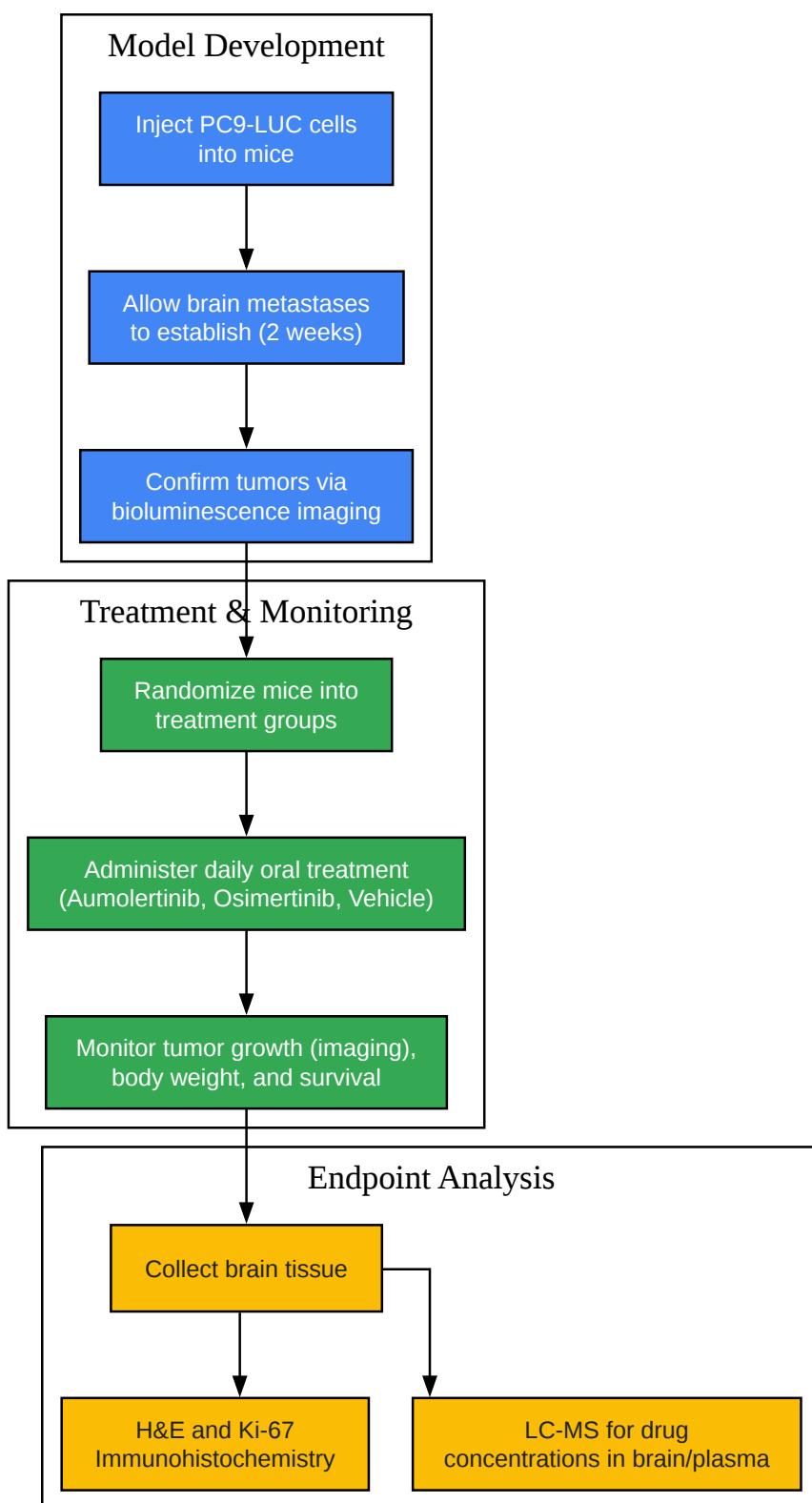
Visualizations

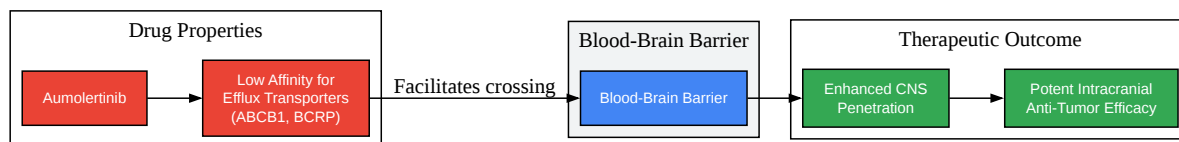
The following diagrams illustrate key signaling pathways and experimental workflows related to **aumolertinib**'s action in brain metastases.



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Caption: **Aumolertinib** inhibits mutant EGFR signaling pathways.





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